Chemical structure and IUPAC nomenclature of 4-Bromophenyl-(2-chlorobenzyl)ether
Chemical structure and IUPAC nomenclature of 4-Bromophenyl-(2-chlorobenzyl)ether
Structural Elucidation, Synthesis, and Application in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive analysis of 4-Bromophenyl-(2-chlorobenzyl)ether , a halogenated biaryl ether frequently utilized as a scaffold in medicinal chemistry. Biaryl ethers are critical pharmacophores, often serving as linkers in kinase inhibitors and estrogen receptor modulators. This document details the IUPAC nomenclature derivation, physicochemical properties, robust synthetic protocols via Williamson ether synthesis, and spectral characterization standards.
Part 1: Chemical Identity & Nomenclature[1][2]
1.1 Structural Anatomy
The molecule consists of two aromatic domains linked by an ether oxygen. The nomenclature depends on identifying the "parent" structure according to IUPAC hierarchy.
-
Fragment A (Parent): Benzene ring substituted with a Bromine at position 4 and the oxygen linkage at position 1.
-
Fragment B (Substituent): A benzyl group (phenylmethyl) substituted with a Chlorine at position 2.
IUPAC Name Derivation:
-
Principal Functional Group: Ether. In IUPAC systematic naming, ethers are named as alkoxy-substituted alkanes or arenes.[1]
-
Parent Selection: The benzene ring with the bromine is generally treated as the parent arene (
) or the ether is named as a derivative of the phenol. -
Connectivity:
-
The oxygen is attached to the 4-bromophenyl ring.
-
The other side of the oxygen is attached to a (2-chlorophenyl)methyl group (commonly "2-chlorobenzyl").
-
-
Preferred IUPAC Name (PIN): 1-Bromo-4-[(2-chlorobenzyl)oxy]benzene
-
Alternative: 1-((4-Bromophenoxy)methyl)-2-chlorobenzene.
-
1.2 Physicochemical Profile (Calculated)
| Property | Value | Rationale |
| Molecular Formula | 13 Carbons, 10 Hydrogens, 1 Br, 1 Cl, 1 O | |
| Molecular Weight | 297.58 g/mol | Heavy halogens contribute significantly to mass. |
| LogP (Predicted) | ~4.8 - 5.2 | Highly lipophilic due to two halogenated aromatic rings. |
| H-Bond Donors | 0 | No -OH or -NH groups. |
| H-Bond Acceptors | 1 | Ether oxygen. |
| Rotatable Bonds | 3 | Ether linkage allows conformational flexibility. |
Part 2: Synthetic Pathways[3]
The most robust method for synthesizing this compound is the Williamson Ether Synthesis . This
2.1 Retrosynthetic Analysis
To synthesize the target, we disconnect at the ether oxygen.
-
Synthon A: 4-Bromophenol (Nucleophile source).
-
Synthon B: 2-Chlorobenzyl bromide (Electrophile).
Why this path?
-
Reactivity: Benzylic halides are excellent electrophiles for
reactions. -
Availability: Both starting materials are inexpensive commercial reagents.
-
Selectivity: O-alkylation is favored over C-alkylation under basic conditions with hard electrophiles.
2.2 Reaction Mechanism Visualization
The following diagram illustrates the
Figure 1: Step-wise mechanistic flow of the Williamson Ether Synthesis for the target molecule.
Part 3: Experimental Protocol
Objective: Synthesis of 1-Bromo-4-[(2-chlorobenzyl)oxy]benzene on a 10 mmol scale.
3.1 Reagents
-
4-Bromophenol (1.73 g, 10 mmol)
-
2-Chlorobenzyl bromide (2.05 g, 10 mmol)
-
Potassium Carbonate (
), anhydrous (2.76 g, 20 mmol) -
Acetone (Reagent grade, 50 mL) or Acetonitrile (
)
3.2 Step-by-Step Methodology
-
Preparation of Nucleophile:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.73 g) in 50 mL of acetone.
-
Add anhydrous
(2.76 g). The excess base ensures complete deprotonation of the phenol. -
Observation: The mixture may turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes.
-
-
Addition of Electrophile:
-
Add 2-chlorobenzyl bromide (2.05 g) dropwise or in one portion (if solid) to the stirring suspension.
-
Note: 2-chlorobenzyl chloride can be used but requires catalytic Potassium Iodide (Finkelstein condition) and longer reflux times.
-
-
Reaction:
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux (
for acetone) for 4–6 hours. -
TLC Monitoring: Check reaction progress using Hexane:Ethyl Acetate (9:1). The starting phenol (lower
) should disappear, and a new less polar spot (Product, high ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude solid or oil.
-
Redissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol.
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, 100% Hexanes
5% EtOAc/Hexanes).
-
Part 4: Characterization (Spectral Analysis)
To validate the structure, the following spectral data is expected.
4.1 Proton NMR (
NMR, 400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 5.15 | Singlet (s) | 2H | Benzylic protons deshielded by oxygen and the aromatic ring. | |
| 6.85 | Doublet (d) | 2H | Ar-H (Phenol side) | Ortho to the electron-donating alkoxy group (shielded). |
| 7.20 - 7.30 | Multiplet (m) | 3H | Ar-H (Benzyl side) | Meta/Para protons on the chlorobenzyl ring. |
| 7.38 | Doublet (d) | 2H | Ar-H (Phenol side) | Meta to oxygen (ortho to Bromine). Deshielded by Br. |
| 7.50 | Multiplet (m) | 1H | Ar-H (Benzyl side) | Ortho to Chlorine (deshielded by Cl). |
4.2 Carbon NMR (
NMR)
-
Benzylic Carbon: A distinct peak around 70 ppm (
). -
Aromatic Carbons: 12 peaks expected in the 115–160 ppm range.
-
The carbon attached to Oxygen (Phenol side) will be most downfield (~158 ppm).
-
The carbon attached to Bromine will be upfield (~113 ppm).
-
4.3 Mass Spectrometry (MS)
-
Molecular Ion (
): 296, 298, 300. -
Isotope Pattern: The presence of both Br (
) and Cl ( ) creates a distinctive "staircase" isotope pattern.-
M (296):
-
M+2 (298):
AND (Highest intensity) -
M+4 (300):
-
Part 5: Application in Drug Development[4]
Halogenated biaryl ethers are "privileged structures" in medicinal chemistry.
-
Metabolic Stability: The halogens (Br, Cl) block metabolic oxidation at reactive phenyl positions, extending the half-life (
) of the drug. -
Lipophilicity: The halogen substitution increases lipophilicity, aiding in blood-brain barrier (BBB) penetration for CNS targets.
-
SGLT2 Inhibitors: Similar benzylic ether motifs are found in the synthesis of gliflozin-class drugs (e.g., Dapagliflozin intermediates), where the ether linkage connects a sugar moiety to a distal aromatic ring.
Figure 2: Pharmacological relevance of the halogenated ether scaffold.
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). International Union of Pure and Applied Chemistry.[2] Rules P-63 (Ethers). [Link]
-
Williamson Ether Synthesis. Master Organic Chemistry. Detailed mechanism and solvent effects. [Link]
-
Prediction of NMR Chemical Shifts. PubChem & ChemDraw Algorithms. General shifts for halogenated aromatics. [Link]
